molecular formula C11H13NO4S2 B1372699 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1118788-19-4

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid

Cat. No. B1372699
M. Wt: 287.4 g/mol
InChI Key: FVUOSMGVGCZJLG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is a compound that has been studied extensively in the field of organic chemistry. It has been found to have applications in a variety of areas such as drug synthesis, catalysis, and biochemistry. The compound is also known as 3-PPSA, and it is a five-membered ring containing three sulfur atoms, a pyrrolidine ring, and a prop-2-enoic acid group. The structure of 3-PPSA is shown in Figure 1.

Scientific Research Applications

Photovoltaic Studies

  • Dicopper(I) Complexes Incorporating Acetylide-Functionalized Pyridinyl-Based Ligands
    Research by Jayapal et al. (2018) investigated ligands similar in structure to 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid in the development of dinuclear Cu(I) complexes. These complexes exhibited potential for use in photovoltaic applications, such as dye-sensitized solar cells (DSSCs), demonstrating moderate power conversion efficiencies (Jayapal et al., 2018).

Dye-Sensitized Solar Cells

  • Atomic Level Resolution of Dye Regeneration in the Dye-Sensitized Solar Cell
    A study by Robson et al. (2013) explored organic dyes structurally related to the chemical , for their efficacy in solar cell devices. These dyes showed promising results in improving the efficiency of solar cells, particularly in terms of their regeneration rate and open-circuit voltage (Robson et al., 2013).

Organic Synthesis Applications

  • Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Vinyl Sulfones
    Research by Llamas et al. (2006) involved the synthesis of 3-sulfonyl cycloadducts, which are structurally similar to the compound . These compounds were used as intermediates in the synthesis of various pyrrolidines, showcasing the compound's role in complex organic syntheses (Llamas et al., 2006).

properties

IUPAC Name

(E)-3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUOSMGVGCZJLG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
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3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
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